![molecular formula C17H21N3O2 B2431111 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide CAS No. 1796910-01-4](/img/structure/B2431111.png)

1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

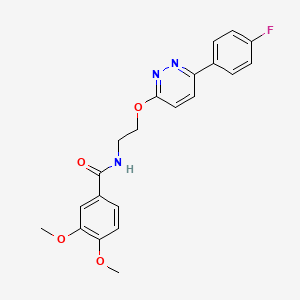

Benzoxazole is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring . It’s an important structural motif in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-aminophenol and carboxylic acids in the presence of phosphorus oxychloride . The reaction involves cyclization and dehydration .

Molecular Structure Analysis

The benzoxazole moiety is a planar, aromatic, and heterocyclic system. It’s a structural isostere of nucleic bases adenine and guanine, which allows it to interact easily with biological receptors .

Chemical Reactions Analysis

The reactivity of benzoxazole derivatives can vary depending on the substitution pattern. For instance, the presence of electron-withdrawing groups can enhance antimicrobial activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzoxazole derivative would depend on its exact structure. Generally, benzoxazoles are stable compounds. They can exhibit fluorescence, making them useful in certain applications .

Applications De Recherche Scientifique

Synthesis and Biological Activity Prediction

- A study by Kharchenko et al. (2008) discusses the synthesis of novel bicyclic systems related to the structure of 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide. Using methods like IR, 1H NMR, and liquid chromato-mass spectrometry, they confirmed the structures of these compounds and presented predictions of their biological activity. This suggests potential applications in drug discovery and development (Kharchenko, Detistov, & Orlov, 2008).

Synthesis for Potential Antipsychotic Agents

- Norman et al. (1996) evaluated heterocyclic analogues of 1192U90, including compounds similar to 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide, as potential antipsychotic agents. They assessed these compounds for their binding to dopamine and serotonin receptors and their ability to antagonize apomorphine-induced responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).

Antibacterial Applications

- Palkar et al. (2017) designed and synthesized novel analogs related to 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings indicate potential applications in developing new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Antioxidant Activity

- Tumosienė et al. (2019) synthesized a series of derivatives, including those related to 1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide, and screened them for antioxidant activity. Some compounds were found to be potent antioxidants, suggesting their potential use in oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Nootropic Activity

- Valenta et al. (1994) researched the transformation of compounds including 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine and its derivatives, assessing them for nootropic (cognitive enhancing) activity. This indicates potential applications in cognitive disorders or as cognitive enhancers (Valenta, Urban, Taimr, & Polívka, 1994).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c21-16(18-12-6-1-2-7-12)14-9-5-11-20(14)17-19-13-8-3-4-10-15(13)22-17/h3-4,8,10,12,14H,1-2,5-7,9,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNRQERRSYHPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)

![N-methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431031.png)

![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]prop-2-enamide](/img/structure/B2431032.png)

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431035.png)

![2-[[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431039.png)

![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2431042.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2431050.png)